Physicochemical properties of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
Physicochemical properties of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
Abstract: This technical guide provides a comprehensive analysis of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate, a valuable fluorinated building block in modern organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, offers predictive spectroscopic signatures for characterization, and presents a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's strategic applications in drug discovery, emphasizing the synergistic roles of the tert-butyloxycarbonyl (Boc) protecting group and the fluorinated cyclohexene scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel bioactive molecules.
Core Physicochemical and Structural Properties
tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate is a bifunctional organic compound featuring a carbamate-protected amine on a fluorinated cyclohexene ring. The presence of the tert-butyloxycarbonyl (Boc) group renders one of the most common amine-protecting groups, prized for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] The incorporation of a fluorine atom can significantly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity, making this compound a desirable scaffold in drug design.[3]
The key quantitative and qualitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 675112-69-3 | |
| Molecular Formula | C₁₁H₁₈FNO₂ | |
| Molecular Weight | 215.27 g/mol | |
| Appearance | White Solid | |
| Purity | Typically ≥95% | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC=C(F)CC1 | [4] |
| InChI Key | YFTMXYHCMSSHJJ-UHFFFAOYSA-N | |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol. | Inferred from purification protocols[5] |
| Stability | Stable under standard laboratory conditions. The Boc group is sensitive to strong acids. | [2] |
Spectroscopic Characterization: A Predictive Analysis
Definitive characterization of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate relies on a combination of standard spectroscopic techniques. While specific experimental data is proprietary to manufacturers, the following section provides an expert prediction of the expected spectral signatures based on the compound's structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments. The vinyl proton adjacent to the fluorine will likely appear as a doublet of multiplets downfield. The methine proton attached to the nitrogen (CH-N) would be broadened due to coupling and the quadrupolar moment of nitrogen. The allylic and aliphatic protons on the cyclohexene ring will present as complex multiplets. A sharp, prominent singlet integrating to 9 protons around 1.4-1.5 ppm will correspond to the tert-butyl group of the Boc protector.[6]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display 11 unique signals. The carbonyl carbon of the carbamate will be observed around 155 ppm. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear significantly downfield. Other key signals include the sp² carbons of the double bond, the carbons of the tert-butyl group, and the aliphatic carbons of the ring.[6]
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, which will likely be a multiplet due to coupling with neighboring vinyl and allylic protons. This technique is highly sensitive and provides unambiguous confirmation of fluorination.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 216.28 or an [M+Na]⁺ ion at m/z 238.26. A characteristic fragmentation pattern in tandem MS/MS would be the loss of the tert-butyl group (-56 Da) or isobutylene, a hallmark of Boc-protected compounds.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong N-H stretching vibration around 3300-3400 cm⁻¹. A sharp, intense absorption band around 1680-1710 cm⁻¹ is indicative of the carbamate carbonyl (C=O) group. Other notable peaks would include C-H stretches (aliphatic and vinylic) and a C-F stretching vibration, typically found in the 1000-1200 cm⁻¹ region.
Synthesis and Purification Protocol
While several custom synthesis routes exist, a robust and logical pathway involves the Boc-protection of a pre-formed 4-fluorocyclohex-3-en-1-amine intermediate. This protocol is designed to be self-validating, with clear steps for reaction monitoring and purification.
Overall Reaction Scheme: (4-fluorocyclohex-3-en-1-amine) + (Boc)₂O → tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate
Step-by-Step Methodology
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Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-fluorocyclohex-3-en-1-amine (1.0 eq).
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Solvent Addition: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
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Causality: DCM is an excellent, non-protic solvent for this reaction. Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side products.
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-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes. A mild base such as triethylamine (TEA, 1.2 eq) or N,N-Diisopropylethylamine (DIPEA) is recommended to scavenge the acidic byproduct.
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Causality: A slight excess of (Boc)₂O ensures complete consumption of the starting amine. The base is crucial to neutralize the in-situ generated carbonic acid, driving the reaction to completion.
-
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
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Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting amine. Stain with ninhydrin to visualize the amine (starting material will stain purple/blue, product will not).
-
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
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Purification - Extraction: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.
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Causality: The acidic wash removes the base (TEA/DIPEA), while the basic wash removes any unreacted (Boc)₂O and other acidic impurities.
-
-
Purification - Final: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane.
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Validation: Pool the pure fractions, remove the solvent in vacuo, and dry the final product, a white solid, under high vacuum. Confirm identity and purity using the spectroscopic methods outlined in Section 2.
Caption: Synthetic workflow for Boc-protection.
Applications in Drug Discovery and Medicinal Chemistry
The true value of tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate lies in its utility as a versatile building block for constructing more complex molecular architectures.[1] The Boc-protected amine serves as a masked nucleophile, which can be unveiled at a later synthetic stage to participate in bond-forming reactions.
Strategic Advantages:
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Orthogonal Handle: The Boc group can be selectively removed without affecting other common protecting groups (e.g., Benzyl, FMOC), enabling complex, multi-step syntheses.[2]
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Scaffold Rigidity: The cyclohexene ring provides a semi-rigid conformational constraint, which is often beneficial for optimizing ligand-receptor binding by reducing the entropic penalty upon binding.
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Fluorine-Mediated Modulation: The fluorine atom can serve as a hydrogen bond acceptor, block metabolic oxidation at that position, and alter the pKa of nearby functional groups, providing a powerful tool for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
The compound can be deprotected and the resulting free amine can be used in various coupling reactions, such as amide bond formation, reductive amination, or urea formation, to link the fluorinated scaffold to other pharmacophores.
Caption: Role as a building block in drug discovery.
Safety, Handling, and Storage
As with all laboratory chemicals, tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate should be handled with appropriate care. While a specific safety data sheet (SDS) is not publicly available, general precautions for carbamates should be followed.[7][8]
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[7][9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]
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First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[10]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[10]
-
Inhalation: Remove to fresh air.[10] In all cases of exposure, seek medical attention if symptoms persist.[10]
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References
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Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. [Link]
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Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. Alfa Aesar. [Link]
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Abdul Manan, F., et al. tert-Butyl carbamate. PMC. [Link]
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Abdul Manan, F., et al. (PDF) tert-Butyl carbamate. IUCrData. [Link]
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Codow. CAS 675112-69-3 | tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate,95+%. Codow. [Link]
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Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry. [Link]
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Tural, S., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]
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Loev, B. & Kormendy, M. F. Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
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Ghosh, A. K. & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
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